N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoline core, a piperidine ring, and a chlorophenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinoline-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-[2-oxo-1,2-dihydroquinolin-1-yl]acetamide
- N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(morpholine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide
Uniqueness
N-[(2-Chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic potential.
Properties
Molecular Formula |
C24H24ClN3O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)15-26-22(29)16-28-21-11-5-3-9-18(21)19(14-23(28)30)24(31)27-12-6-1-7-13-27/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,26,29) |
InChI Key |
IESHIHPXXZTGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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